2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7HCl2F3N2. It is known for its applications in the synthesis of various agrochemicals, particularly herbicides and insecticides. The compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures is crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with new functional groups replacing the chlorine atoms .
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of high-efficiency agrochemicals with low toxicity and minimal environmental impact
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. In agrochemical applications, it acts on enzymes and pathways critical for the survival of pests and weeds. The presence of chlorine and fluorine atoms enhances its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3,5,6-Tetrachloropyridine
Uniqueness
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals .
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2/c8-5-3(1-13)4(7(10,11)12)2-14-6(5)9/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJZDYFJMJDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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